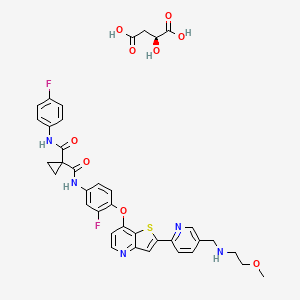

Sitravatinib malate

Übersicht

Beschreibung

Sitravatinibmalat ist ein oral verabreichbarer, niedermolekularer Tyrosinkinaseinhibitor. Es zielt auf mehrere Rezeptortyrosinkinasen ab, darunter die der TAM-Familie (TYRO3, AXL, MERTK) und der Split-Kinase-Familie (vaskulärer endothelialer Wachstumsfaktorrezeptor 2, MET, RET und KIT) . Diese Verbindung hat sich bei der Behandlung verschiedener Krebsarten als vielversprechend erwiesen, indem sie das Mikromilieu des Tumors moduliert und die Wirksamkeit von Immuncheckpoint-Inhibitoren verbessert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Sitravatinibmalat umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten Substituenten einzuführen. Der letzte Schritt beinhaltet die Bildung des Malatsalzes, um die Löslichkeit und Bioverfügbarkeit der Verbindung zu verbessern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Sitravatinibmalat umfasst typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sitravatinibmalat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und zu verschiedenen Analoga führen.

Substitution: Substitutionsreaktionen können verschiedene Substituenten einführen und die Eigenschaften der Verbindung verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Analoga und Derivate von Sitravatinibmalat, die jeweils möglicherweise unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Sitravatinibmalat hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung von Rezeptortyrosinkinase-Signalwegen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die zelluläre Signalgebung und die Modulation des Mikromilieus des Tumors.

Medizin: In klinischen Studien zur Behandlung verschiedener Krebsarten, darunter nicht-kleinzelliger Lungenkrebs und Nierenzellkarzinom, bewertet

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und Wirkstofffreisetzungssysteme.

Wirkmechanismus

Sitravatinibmalat entfaltet seine Wirkung durch die Hemmung mehrerer Rezeptortyrosinkinasen, was zur Modulation verschiedener Signalwege führt, die am Tumorwachstum und der Immunantwort beteiligt sind. Es fördert ein antitumorales Immunmikromilieu, indem es die Konzentration von myeloischen Suppressorzellen und regulatorischen T-Zellen reduziert und das Verhältnis von M1 zu M2 polarisierten Makrophagen erhöht . Dies erhöht die Wirksamkeit von Immuncheckpoint-Inhibitoren, wie z. B. programmierten Tod-1-Inhibitoren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sitravatinib malate involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The final step involves the formation of the malate salt to improve the compound’s solubility and bioavailability .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Sitravatinib malate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Substitution reactions can introduce different substituents, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Sitravatinib malate has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study receptor tyrosine kinase signaling pathways.

Biology: Investigated for its effects on cellular signaling and tumor microenvironment modulation.

Medicine: Evaluated in clinical trials for the treatment of various cancers, including non-small cell lung cancer and renal cell carcinoma

Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.

Wirkmechanismus

Sitravatinib malate exerts its effects by inhibiting multiple receptor tyrosine kinases, leading to the modulation of various signaling pathways involved in tumor growth and immune response. It promotes an antitumor immune microenvironment by reducing the levels of myeloid-derived suppressor cells and regulatory T cells, and increasing the ratio of M1 to M2 polarized macrophages . This enhances the efficacy of immune checkpoint inhibitors, such as programmed death-1 inhibitors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sunitinibmalat: Ein weiterer Rezeptortyrosinkinaseinhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Zielspezifität.

Pazopanib: Ein weiterer Multi-Target-Tyrosinkinaseinhibitor, der in der Krebstherapie eingesetzt wird.

Einzigartigkeit

Sitravatinibmalat ist einzigartig in seiner Fähigkeit, ein breites Spektrum von Rezeptortyrosinkinasen anzusprechen, wodurch es das Mikromilieu des Tumors effektiv modulieren und die Wirksamkeit von Immuncheckpoint-Inhibitoren verbessern kann. Seine Kombination mit Nivolumab hat vielversprechende Ergebnisse bei der Überwindung der Resistenz gegen Checkpoint-Inhibitor-Therapien gezeigt .

Eigenschaften

IUPAC Name |

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29F2N5O4S.C4H6O5/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22;5-2(4(8)9)1-3(6)7/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLGZWLGDROYHH-WNQIDUERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C([C@@H](C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35F2N5O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244864-88-6 | |

| Record name | Sitravatinib malate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244864886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITRAVATINIB MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR2110H6XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

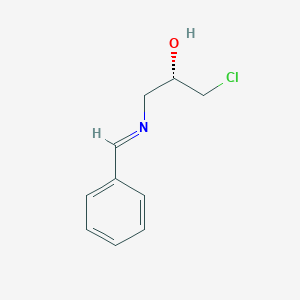

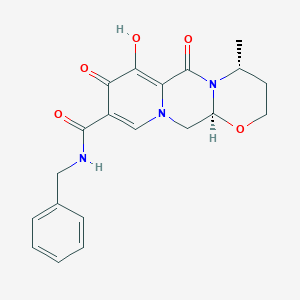

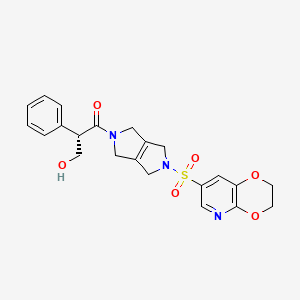

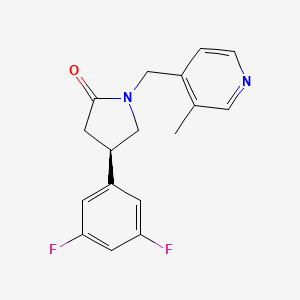

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)